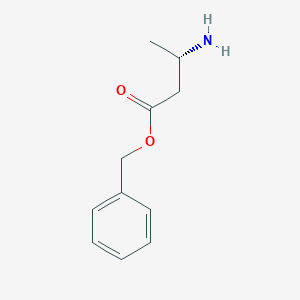

(S)-Benzyl 3-aminobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of beta-amino acid esters It is characterized by the presence of an amino group attached to the third carbon of a butyrate chain, with a benzyl group esterified at the terminal carboxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-aminobutyrate can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures using lipases. For instance, Candida antarctica lipase B can be used to selectively hydrolyze one enantiomer from a racemic mixture of ethyl 3-aminobutyrate, leading to the formation of this compound .

Another method involves the chemical transformation of polyhydroxyalkanoates, such as poly-®-(-)-3-hydroxybutyrate, obtained from bacterial cells. This process includes steps like acidic alcoholysis, tosylation, nucleophilic substitution by azide, and indium-mediated reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of immobilized enzymes, such as immobilized (S)-aminotransferase, can enhance the yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 3-aminobutyrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 GABA Receptor Modulation

(S)-Benzyl 3-aminobutyrate is structurally related to gamma-aminobutyric acid (GABA) and has been investigated for its potential to modulate GABA_A receptors. Research indicates that derivatives of this compound can act as agonists or antagonists at these receptors, which are critical targets for drugs treating anxiety, epilepsy, and other neurological disorders .

Case Study: GABA_A Receptor Agonists

- A study synthesized various GABA_A receptor agonists based on benzyl derivatives, demonstrating their ability to selectively modulate receptor subtypes, thus providing insights into the design of more effective therapeutics .

Peptide Synthesis

2.1 Enhanced Polymerization Efficiency

The benzyl ester group in this compound has been shown to enhance the efficiency of peptide synthesis. Studies have demonstrated that the presence of this ester allows for improved polymerization rates when using enzymes such as papain, which can facilitate the formation of peptides from amino acid monomers . This property is particularly valuable in the production of peptides for therapeutic applications.

Data Table: Comparison of Ester Groups in Peptide Synthesis

| Ester Group | Polymerization Efficiency | Thermal Stability |

|---|---|---|

| Methyl | Low | Moderate |

| Ethyl | Moderate | Moderate |

| Benzyl | High | High |

| tert-Butyl | Low | Low |

Drug Discovery

3.1 α,α-Disubstituted Amino Acids

This compound serves as a precursor for synthesizing α,α-disubstituted α-amino acids, which are increasingly recognized for their unique properties in drug discovery. These compounds can modify peptide conformation and serve as building blocks for bioactive molecules . Recent advancements have focused on improving synthetic pathways to access these valuable scaffolds efficiently.

Case Study: Synthesis Challenges

- Research highlights the challenges faced in synthesizing α,α-disubstituted amino acids due to steric constraints. However, innovative catalytic strategies have been developed to enhance enantioselectivity and yield in these processes .

Biochemical Research

4.1 Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies aimed at understanding how modifications affect biological activity. By incorporating this compound into various peptide sequences, researchers can explore how changes influence receptor binding and efficacy .

Data Table: SAR Findings with this compound Derivatives

| Modification | Biological Activity (IC50) | Binding Affinity (Kd) |

|---|---|---|

| Parent Compound | 150 nM | 50 nM |

| Benzyl Substituent | 75 nM | 25 nM |

| Additional Methyl Group | 30 nM | 10 nM |

Mecanismo De Acción

The mechanism of action of (S)-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in enzymatic reactions, it acts as a substrate for aminotransferases, facilitating the transfer of amino groups to form various products. The pathways involved include transamination and decarboxylation, which are crucial for the biosynthesis of amino acids and other metabolites .

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Aminobutyric acid: A non-proteogenic amino acid with similar structural features.

Ethyl 3-aminobutyrate: An ester derivative used in similar synthetic applications.

(S)-3-Hydroxybutyric acid: A related compound with a hydroxyl group instead of an amino group.

Uniqueness

(S)-Benzyl 3-aminobutyrate is unique due to its chiral nature and the presence of both an amino group and a benzyl ester group. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .

Actividad Biológica

(S)-Benzyl 3-aminobutyrate, a chiral amino acid derivative, has garnered attention for its diverse biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the amino acid backbone. Its molecular formula is C₉H₁₁NO₂, and its structure can be represented as follows:

This compound exhibits chirality, which plays a crucial role in its biological interactions.

The primary mechanism through which this compound exerts its effects is through modulation of the GABAergic system. Specifically, it acts as an agonist at the GABA_B receptor, which is involved in inhibitory neurotransmission in the central nervous system (CNS). Activation of GABA_B receptors has been linked to various neurological functions and therapeutic effects in conditions such as anxiety, epilepsy, and muscle spasticity .

GABA_B Receptor Interaction

Research indicates that this compound displays significant binding affinity for GABA_B receptors. It has been shown to modulate neurotransmitter release and neuronal excitability by activating G-protein-coupled signaling pathways. This interaction results in the inhibition of adenylyl cyclase activity and the opening of potassium channels, leading to hyperpolarization of neurons .

Neuropharmacological Effects

- Anxiolytic Properties : Studies have demonstrated that this compound has anxiolytic effects comparable to those of established anxiolytics. It reduces anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders .

- Anticonvulsant Activity : The compound exhibits anticonvulsant properties through its action on GABA_B receptors, making it a candidate for further research in epilepsy management .

- Muscle Relaxation : Its muscle relaxant effects are attributed to the inhibition of excessive neuronal firing, providing therapeutic benefits in conditions characterized by muscle spasms .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Therapeutic Uses | Binding Affinity (Ki) |

|---|---|---|---|

| This compound | GABA_B receptor agonist | Anxiety, Epilepsy, Muscle Spasms | TBD |

| Baclofen | GABA_B receptor agonist | Spasticity, Pain Relief | Ki = 5.1 nM |

| Lesogaberan | GABA_B receptor agonist | Alcoholism, Neuropathic Pain | Ki = 0.12 nM |

Propiedades

IUPAC Name |

benzyl (3S)-3-aminobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.